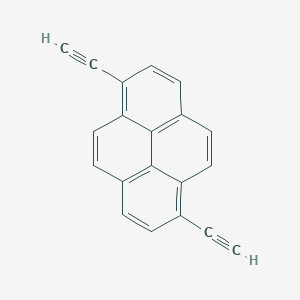
1,6-Diethynylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diethynylpyrene (DEP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. DEP is a fluorescent molecule that exhibits strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. DEP has been extensively studied for its potential applications in optoelectronics, organic materials, and biological imaging.
Mecanismo De Acción
The mechanism of action of 1,6-Diethynylpyrene is not well understood. However, it is believed that the strong fluorescence of 1,6-Diethynylpyrene is due to the presence of the ethynyl groups, which disrupt the planarity of the molecule and enhance its electronic properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,6-Diethynylpyrene have not been extensively studied. However, some studies have suggested that 1,6-Diethynylpyrene may exhibit cytotoxicity and genotoxicity in certain cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging. 1,6-Diethynylpyrene is also a building block for the synthesis of conjugated polymers and organic semiconductors. However, the synthesis of 1,6-Diethynylpyrene can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
1. The development of new synthetic methods for the preparation of 1,6-Diethynylpyrene derivatives with improved properties.
2. The investigation of the cytotoxicity and genotoxicity of 1,6-Diethynylpyrene in various cell lines.
3. The exploration of the use of 1,6-Diethynylpyrene as a building block for the synthesis of novel organic materials with advanced electronic properties.
4. The development of new applications for 1,6-Diethynylpyrene in the field of biological imaging and detection.
5. The investigation of the potential use of 1,6-Diethynylpyrene in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Síntesis
The synthesis of 1,6-Diethynylpyrene involves the coupling of two ethynyl groups to a pyrene core. This reaction can be achieved through various methods, including Sonogashira coupling, Glaser coupling, and oxidative coupling. The most commonly used method for the synthesis of 1,6-Diethynylpyrene is the Sonogashira coupling, which involves the reaction of a pyrene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Aplicaciones Científicas De Investigación
1,6-Diethynylpyrene has been extensively studied for its potential applications in organic electronics and optoelectronics. 1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging and detection of DNA. 1,6-Diethynylpyrene has also been used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Propiedades
Número CAS |
173678-77-8 |
|---|---|
Nombre del producto |
1,6-Diethynylpyrene |
Fórmula molecular |
C20H10 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
1,6-diethynylpyrene |
InChI |
InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
Clave InChI |
ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
SMILES canónico |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



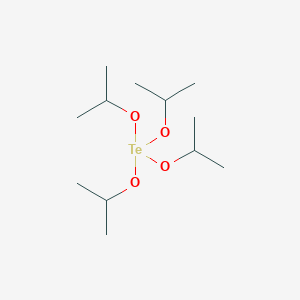
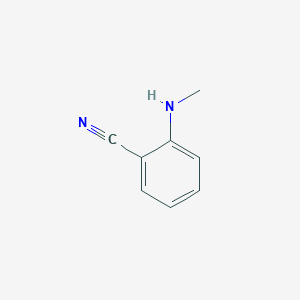
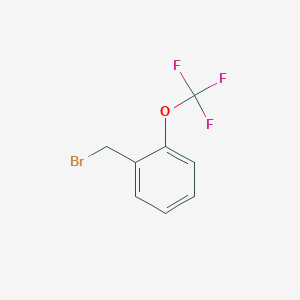
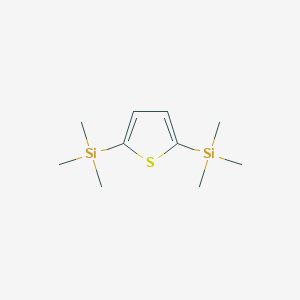
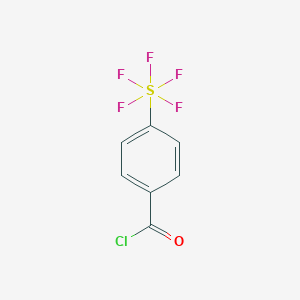
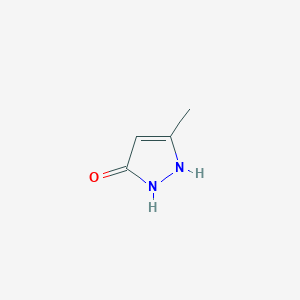
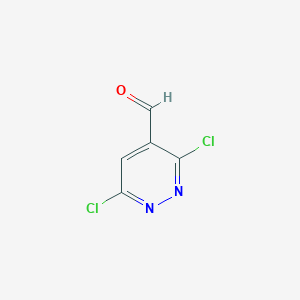

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)
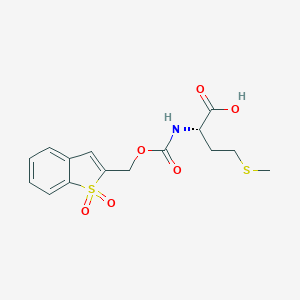
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
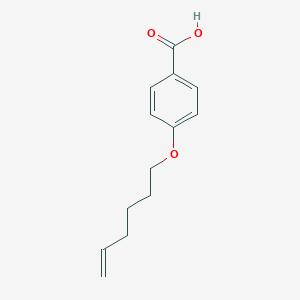
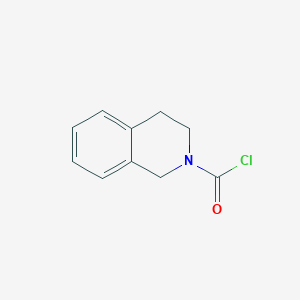
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)